molecular formula C15H17N3O2S B2607616 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 2034524-22-4

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(thiophen-2-yl)urea

Cat. No. B2607616
CAS RN: 2034524-22-4
M. Wt: 303.38
InChI Key: WAOGAURGRKTRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(thiophen-2-yl)urea, also known as AZD-8055, is a novel inhibitor of mammalian target of rapamycin (mTOR) kinase. The mTOR kinase is a key regulator of cell growth, proliferation, and survival, and its dysregulation is often associated with various diseases, including cancer, diabetes, and neurodegenerative disorders. AZD-8055 has been extensively studied for its potential therapeutic applications in these diseases.

Scientific Research Applications

Antiparkinsonian Activity and Neuroprotection

A study focused on the synthesis of urea and thiourea derivatives, exploring their antiparkinsonian activity. These compounds demonstrated significant antiparkinsonian effects after administration, with some showing neuroprotective properties through biochemical estimations, indicating potential for Parkinson's disease treatment and drug design (Azam, Alkskas, & Ahmed, 2009).

Cancer, Pain, and Neurodegenerative Disorders

Another study involved the synthesis of a deuterium-labeled compound similar in structure, showcasing potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. This compound serves as an internal standard for LC–MS analysis in pharmacokinetic studies (Liang, Wang, Yan, & Wang, 2020).

ROCK Inhibitors for Cancer Treatment

Research into pyridylthiazole-based ureas as inhibitors of Rho-associated protein kinases (ROCK1 and 2) has shown promising results. These inhibitors, affecting cell motility and tumor growth, have potential therapeutic applications in cancer treatment (Pireddu et al., 2012).

Anion Recognition and Photophysical Studies

A study on substituted phenyl urea and thiourea silatranes highlights their synthesis, characterization, and anion recognition properties. Through photophysical and theoretical studies, these compounds exhibit unique electronic properties, suggesting applications in material science and sensor technology (Singh et al., 2016).

Anticonvulsant Activity

The anticonvulsant activities of synthesized 4-((4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives were investigated, showing significant efficacy in protective models against convulsions. These findings point towards potential new treatments for epilepsy (Thakur, Deshmukh, Jha, & Kumar, 2017).

properties

IUPAC Name

1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-20-13-9-18(10-13)12-6-4-11(5-7-12)16-15(19)17-14-3-2-8-21-14/h2-8,13H,9-10H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOGAURGRKTRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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